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Compound of Interest

1-(3-Acetyl-5-
Compound Name: _
nitrophenyl)ethanone

cat. No.: B3058065

For Researchers, Scientists, and Drug Development Professionals

Note: Spectroscopic data for the requested compound, 1-(3-Acetyl-5-nitrophenyl)ethanone,
is not readily available in public databases and literature. This guide provides a comprehensive
spectroscopic analysis of the closely related compound, 1-(3-Nitrophenyl)ethanone, to serve as
a representative technical reference.

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 1-(3-
Nitrophenyl)ethanone (also known as m-nitroacetophenone), a common intermediate in
organic synthesis. The document is intended for researchers, scientists, and professionals in
drug development who require a thorough understanding of the characterization of such
compounds. The guide presents key spectroscopic data in a structured format, outlines the
experimental protocols for data acquisition, and includes a visual workflow for spectroscopic

analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(3-Nitrophenyl)ethanone.

'H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~8.78 s H-2

~8.45 d ~8.0 H-4

~8.25 d ~7.8 H-6

~7.70 t ~8.0 H-5

~2.65 S -CHs

Solvent: CDCls, Reference: TMS (0 ppm)

13C NMR Spectroscopic Data.[1]

Chemical Shift (8) ppm Assignment
~196.5 C=0

~148.5 C-3

~138.9 C-1

~134.9 C-6

~129.9 C-5

~127.5 C-4

~122.9 C-2

~26.8 -CHs

Solvent: CDCIs, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopic Data.[2][3][4]
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Wavenumber (cm~?) Assignment

~3100-3000 C-H stretch (aromatic)

~1700 C=0 stretch (ketone)

~1530 N-O stretch (asymmetric, nitro)
~1350 N-O stretch (symmetric, nitro)
~810 C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or solution in CCl4/CS2

Mass Spectrometry (MS) Data.[5]

m/z Relative Intensity (%) Assignment

165 ~40 [M]* (Molecular lon)
150 ~100 [M-CHs]*

120 ~20 [M-NO2]*

104 ~35 [M-CH3-NO2]*

76 ~25 [CeHa]*

50 ~15 [CaH2]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. *H and 3C NMR Spectroscopy
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A sample of 1-(3-nitrophenyl)ethanone (5-10 mg for 1H, 20-50 mg for 13C) is dissolved in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are
recorded on a 400 MHz or 500 MHz NMR spectrometer. For *H NMR, a standard pulse
sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For 3C NMR, a
proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for
each unique carbon atom, with a spectral width of 0-220 ppm.[1] The free induction decay (FID)
is processed with a Fourier transform, and the resulting spectrum is phase and baseline
corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample (KBr Pellet Method)

Approximately 1-2 mg of 1-(3-nitrophenyl)ethanone is finely ground with about 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the
sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400
cm~1. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum to eliminate atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)

3.3.1. Electron lonization (EI-MS)

A small amount of the 1-(3-nitrophenyl)ethanone sample is introduced into the ion source of a
mass spectrometer, typically via a direct insertion probe or as the eluent from a gas
chromatograph.[4] In the ion source, the sample is vaporized and bombarded with a beam of
electrons with an energy of 70 eV.[4][5] This causes the molecules to ionize and fragment. The
resulting positively charged ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data
is presented as a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Workflow for Spectroscopic Analysis of a Chemical Compound

NMR Spectroscopy
(*H, 13C, etc.)

Compound Synthesis & Purification

Synthesis of Compound

;

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysi

IR Spectroscopy

Data Interpretation & Structure Elucidation

UV-Vis Spectroscopy
(Optional)

P> Analyze Individual Spectra |-

:

Propose Chemical Structure

:

Confirm Structure with Combined Data

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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